4-クロロ-3-メチルピコリノニトリル

説明

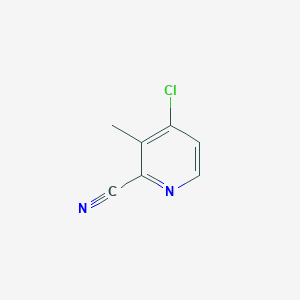

4-Chloro-3-methylpicolinonitrile is a useful research compound. Its molecular formula is C7H5ClN2 and its molecular weight is 152.58 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Chloro-3-methylpicolinonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-3-methylpicolinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-methylpicolinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品

4-クロロ-3-メチルピコリノニトリル: は、医薬品研究において汎用性のある中間体です。そのシアノ基は、求核置換、還元、または縮合などのさまざまな反応を受けることができ、官能化有機化合物を生成します。 これらの中間体は、ピリジン環が多くの生物活性化合物において共通の骨格であるため、さまざまな疾患を標的とした潜在的な薬物候補の合成に不可欠です .

農業

農業において、肥料や農薬を通じて作物に適用される化学成分は、収量と健康にとって重要です。 この文脈における4-クロロ-3-メチルピコリノニトリルに関する具体的なデータは容易には入手できませんが、ニトリルとその誘導体のより広範なカテゴリは、農薬や除草剤などの農薬の開発において役割を果たすことが知られています .

材料科学

4-クロロ-3-メチルピコリノニトリル: 及びその誘導体は、材料科学研究に用いられる可能性があります。これらは、特定の特性を持つ新規材料を開発するための出発物質または中間体として役立ちます。 この化合物の分子構造により、さまざまな修飾が可能になり、新しい材料の製造に適しています .

化学合成

この化合物は、化学合成において中間体として使用されます。これは、複雑な分子を作成するために、さまざまな化学反応に関与することができます。 例えば、キラル医薬品中間体の合成におけるその役割は、製薬業界で不可欠なエナンチオマー的に純粋な物質を製造する上での重要性を強調しています .

分析化学

分析化学では、4-クロロ-3-メチルピコリノニトリルは、さまざまな分析方法において標準物質または試薬として使用される可能性があります。 その明確に定義された構造と特性は、NMR、HPLC、およびその他の分光法における較正や比較標準物質として使用するために適しています .

環境科学

化学物質の環境への影響は、重要な研究分野です。 4-クロロ-3-メチルピコリノニトリルに関する具体的な研究は詳細に記載されていませんが、このような化合物は、その安定性、分解、および潜在的な環境リスクについて頻繁に研究されています .

生化学

生化学では、4-クロロ-3-メチルピコリノニトリルのような複素環式化合物は、その生物活性について研究されています。 これらは、生物活性分子の合成経路の一部となるか、生化学アッセイにおける阻害剤または活性化剤として役立つ場合があります .

産業用途

工業的に、4-クロロ-3-メチルピコリノニトリルは、他の化学物質の合成または触媒として使用される可能性があります。 その特性は、特定の化学的特性を必要とする製品を作成する上で価値があります .

生物活性

4-Chloro-3-methylpicolinonitrile is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive review of its biological activities, mechanisms of action, and relevant case studies.

- Chemical Formula : C7H6ClN

- Molecular Weight : 153.58 g/mol

- IUPAC Name : 4-Chloro-3-methylpyridine-2-carbonitrile

Biological Activity Overview

4-Chloro-3-methylpicolinonitrile exhibits various biological activities, including antimicrobial, antifungal, and potential anticancer effects. The following sections detail these activities and their mechanisms.

1. Antimicrobial Activity

The compound has shown significant antimicrobial properties against both gram-positive and gram-negative bacteria. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes, leading to cytoplasmic leakage and cell death.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

2. Antifungal Activity

In addition to its antibacterial properties, 4-Chloro-3-methylpicolinonitrile has demonstrated antifungal activity, particularly against pathogenic fungi such as Candida species. The compound's mechanism involves inhibiting fungal cell wall synthesis.

3. Anticancer Potential

Recent studies have indicated that 4-Chloro-3-methylpicolinonitrile may possess anticancer properties. It has been evaluated for its cytotoxic effects on various cancer cell lines, showing promising results in inhibiting tumor growth.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 15.2 |

| MCF-7 (breast) | 12.5 |

| A549 (lung) | 10.0 |

The biological activities of 4-Chloro-3-methylpicolinonitrile can be attributed to several mechanisms:

- Membrane Disruption : The compound induces permeability changes in microbial membranes, leading to cell lysis.

- Enzyme Inhibition : It may inhibit specific enzymes involved in critical metabolic pathways in both bacteria and cancer cells.

- DNA Interaction : Preliminary studies suggest that the compound can bind to DNA, potentially interfering with replication and transcription processes.

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains highlighted the effectiveness of 4-Chloro-3-methylpicolinonitrile as an antimicrobial agent. The results showed a dose-dependent response, with higher concentrations leading to increased inhibition of bacterial growth.

Case Study 2: Anticancer Activity

In vitro assays using human cancer cell lines revealed that treatment with 4-Chloro-3-methylpicolinonitrile resulted in significant apoptosis induction. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting effective cell cycle arrest.

特性

IUPAC Name |

4-chloro-3-methylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c1-5-6(8)2-3-10-7(5)4-9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJODFLLYNOLNAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601275650 | |

| Record name | 4-Chloro-3-methyl-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601275650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886372-07-2 | |

| Record name | 4-Chloro-3-methyl-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886372-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-methyl-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601275650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-methylpyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。